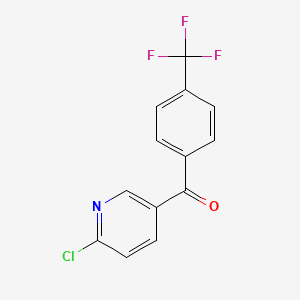

2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-11-6-3-9(7-18-11)12(19)8-1-4-10(5-2-8)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORTVOKOCCHFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethylbenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized products.

Scientific Research Applications

Pharmaceutical Applications

The compound is notable for its role as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of trifluoromethyl groups, which are known to enhance the biological activity of drugs.

Drug Development

Recent studies indicate that compounds containing the trifluoromethyl group can exhibit improved pharmacokinetic properties. For instance, research has shown that 2-chloro-5-(4-trifluoromethylbenzoyl)pyridine can be utilized in the synthesis of anti-inflammatory and analgesic medications. The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and bioavailability of drug candidates .

Case Study: Ubrogepant

Ubrogepant, a medication used for the acute treatment of migraine, incorporates a similar trifluoromethyl-containing structure. The synthesis pathways often utilize intermediates like this compound to achieve desired pharmacological effects .

Agrochemical Applications

The compound is also explored for its potential in agrochemicals, particularly as a herbicide or pesticide.

Herbicide Development

Research has demonstrated that pyridine derivatives can act as effective herbicides due to their ability to inhibit specific enzymes in plants. The incorporation of the chlorinated and trifluoromethyl groups enhances the herbicidal activity by improving selectivity and reducing toxicity to non-target species .

Material Science Applications

In materials science, this compound is being investigated for its properties in polymer chemistry.

Polymer Synthesis

The compound can be used as a monomer or additive in the production of fluorinated polymers, which exhibit unique thermal and chemical resistance properties. These polymers are valuable in industries requiring durable materials, such as aerospace and automotive sectors .

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (e.g., Ubrogepant) | Enhanced bioavailability and efficacy |

| Agrochemicals | Herbicide development | Improved selectivity and reduced toxicity |

| Material Science | Polymer production | Unique thermal and chemical resistance properties |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

Substituent Variations

- 2-Chloro-5-(3-methyl-2-thenoyl)pyridine (CAS: 884504-82-9): Molecular formula: C₁₁H₈ClNOS; molar mass: 237.71 g/mol. Differs in the acyl group (3-methyl-2-thenoyl vs. 4-trifluoromethylbenzoyl), reducing electron-withdrawing effects .

- 2-Chloro-5-(trifluoromethyl)pyridine :

Core Modifications

- 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine :

Physicochemical Properties

Insights : The target compound’s higher molecular weight and trifluoromethylbenzoyl group likely increase lipophilicity compared to smaller analogs, influencing bioavailability .

Antimicrobial Activity

- Hexahydroquinoline derivatives with chloro-pyridine moieties exhibit moderate to strong antimicrobial activity (e.g., MIC 12.5–50 µg/mL against S. aureus and E. coli) .

Market and Industrial Relevance

Analysis : The target compound’s niche applications contrast with broader-market analogs like 2-chloro-5-(trifluoromethyl)pyridine, which dominates in pesticide production .

Biological Activity

2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a 4-trifluoromethylbenzoyl moiety. The presence of these functional groups contributes to its biological activity, particularly in agricultural applications as a herbicide and insecticide.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit potent herbicidal properties. For instance, studies have shown that derivatives of trifluoromethylpyridine can effectively inhibit the growth of various weed species while demonstrating selectivity towards crops like wheat .

Table 1: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound Name | Target Weeds | Selectivity | Reference |

|---|---|---|---|

| Pyroxsulam | Key weeds in cereal crops | High | |

| Flonicamid | Aphids | Moderate | |

| This compound | Various weeds | High |

Insecticidal Activity

The compound also shows promise as an insecticide. Initial screenings have indicated that it can modulate chordotonal organs in insects, which is crucial for their sensory perception. This mechanism is classified under Group 29 by the Insecticide Resistance Action Committee (IRAC) .

Case Study 1: Efficacy Against Specific Weeds

In a controlled study, this compound was applied to fields infested with resistant weed species. The results demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a viable herbicide alternative in integrated pest management strategies.

Case Study 2: Safety Profile Assessment

A safety profile assessment was conducted to evaluate the toxicity of the compound on non-target organisms. The study revealed that while effective against target pests, the compound exhibited low toxicity levels towards beneficial insects, indicating its suitability for environmentally responsible agricultural practices.

Synthesis Methods

The synthesis of this compound typically involves several steps, including chlorination and acylation processes. Notably, the chlorination of 3-trifluoromethylpyridine followed by acylation with benzoyl chloride has been reported as an efficient method for producing this compound .

Table 2: Synthesis Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Chlorination | Electrophilic substitution | Chlorine gas, high temperature |

| Acylation | Nucleophilic substitution | Benzoyl chloride, base catalyst |

Q & A

Q. What are the key physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyridine relevant to experimental design?

Answer: Critical properties include:

- Melting Point : 32–34 °C (lit.)

- Density : 1.417 g/mL at 25 °C

- Boiling Point : 147 °C (lit.)

- Flash Point : 113 °C (closed cup)

- LogP : 2.75 (indicative of moderate lipophilicity)

- NMR Data : ¹³C- and ¹⁹F-NMR spectra (e.g., δ ~126 MHz for ¹³C and 282 MHz for ¹⁹F in CDCl₃) can resolve structural features in derivatives .

These properties inform solvent selection, reaction conditions (e.g., temperature limits), and purification methods (e.g., recrystallization below 34 °C).

Q. What are the recommended safety protocols for handling 2-Chloro-5-(trifluoromethyl)pyridine in laboratory settings?

Answer:

- Hazard Classifications : Skin/Eye Irritant (Category 2), STOT SE 3 (respiratory system target) .

- PPE : N95 dust mask, gloves, and eyeshields to prevent inhalation/contact .

- Storage : Keep in a cool, dry, well-ventilated area under inert atmosphere (2–8 °C recommended) .

- Spill Management : Use absorbent materials (e.g., sand) and avoid water to prevent dispersion .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Q. What synthetic routes are commonly employed for the preparation of 2-Chloro-5-(trifluoromethyl)pyridine?

Answer: Key methods include:

Chlorination of Pyridine Derivatives :

- Vapor-phase chlorination of β-picoline yields intermediates like 2-chloro-5-(trichloromethyl)pyridine, followed by fluorination .

Liquid-Phase Chlorination :

- Direct chlorination of trifluoromethylpyridine precursors under controlled conditions (e.g., AlCl₃ catalysis) .

Functional Group Interconversion :

- Conversion of nitro or amino groups via Sandmeyer reactions .

Yields depend on reaction time, catalyst loading, and temperature optimization.

Advanced Research Questions

Q. How can researchers achieve regioexhaustive functionalization of 2-Chloro-5-(trifluoromethyl)pyridine, and what factors influence reaction selectivity?

Answer:

Q. What strategies are effective in resolving contradictions in reported spectroscopic data (e.g., NMR, FT-IR) for derivatives of 2-Chloro-5-(trifluoromethyl)pyridine?

Answer:

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Cross-Validation : Compare experimental data with computational predictions (DFT for ¹³C/¹⁹F chemical shifts) .

- Controlled Conditions : Ensure consistent pH, temperature, and concentration during FT-IR analysis to minimize solvent/aggregation effects .

- Reference Compounds : Synthesize and characterize model compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to benchmark spectral signatures .

Q. How does the presence of the trifluoromethyl group influence the reactivity of 2-Chloro-5-(trifluoromethyl)pyridine in nucleophilic substitution reactions?

Answer:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack at C-2 (chlorine substitution) .

- Steric Effects : Bulky -CF₃ hinders substitution at adjacent positions (C-4/C-6) .

- Methodology :

- Optimize reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to enhance SNAr reactivity .

- Use catalysts (e.g., CuI) for cross-coupling reactions with amines or thiols .

- Case Study : Substitution at C-2 with azetidine yields 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, a precursor for bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.